molecular formula C8H9BN2O3 B15297342 (7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid

(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid

Cat. No.: B15297342
M. Wt: 191.98 g/mol
InChI Key: LLCKLRVTGNEKMP-UHFFFAOYSA-N
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Description

(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid is a heterocyclic compound that features a naphthyridine core structure with a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Friedländer synthesis is a well-known method for constructing naphthyridine cores. This involves the reaction of 2-aminopyridine with a carbonyl compound in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. The naphthyridine core can interact with DNA and proteins, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid is unique due to the presence of the boronic acid functional group, which imparts distinct reactivity and binding properties. This makes it particularly useful in cross-coupling reactions and as a molecular probe in biological studies.

Properties

Molecular Formula

C8H9BN2O3

Molecular Weight

191.98 g/mol

IUPAC Name

(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)boronic acid

InChI

InChI=1S/C8H9BN2O3/c12-7-2-1-5-3-6(9(13)14)4-10-8(5)11-7/h3-4,13-14H,1-2H2,(H,10,11,12)

InChI Key

LLCKLRVTGNEKMP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(NC(=O)CC2)N=C1)(O)O

Origin of Product

United States

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